molecular formula C20H28N2O2S B4482076 (E)-1-[2-[5-(azepane-1-carbonyl)thiophen-2-yl]pyrrolidin-1-yl]pent-3-en-1-one

(E)-1-[2-[5-(azepane-1-carbonyl)thiophen-2-yl]pyrrolidin-1-yl]pent-3-en-1-one

Cat. No.: B4482076
M. Wt: 360.5 g/mol
InChI Key: YCMRRGNLMZBWAY-NSCUHMNNSA-N
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Description

(E)-1-[2-[5-(azepane-1-carbonyl)thiophen-2-yl]pyrrolidin-1-yl]pent-3-en-1-one is a complex organic compound featuring a unique structure that includes a thiophene ring, a pyrrolidine ring, and an azepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[2-[5-(azepane-1-carbonyl)thiophen-2-yl]pyrrolidin-1-yl]pent-3-en-1-one typically involves multi-step organic reactions. The process may start with the preparation of the thiophene ring, followed by the introduction of the azepane moiety through a series of nucleophilic substitution reactions. The pyrrolidine ring is then incorporated using cyclization reactions. The final step involves the formation of the enone structure through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[2-[5-(azepane-1-carbonyl)thiophen-2-yl]pyrrolidin-1-yl]pent-3-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the enone structure to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

(E)-1-[2-[5-(azepane-1-carbonyl)thiophen-2-yl]pyrrolidin-1-yl]pent-3-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (E)-1-[2-[5-(azepane-1-carbonyl)thiophen-2-yl]pyrrolidin-1-yl]pent-3-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

    Pyrrolidine derivatives: Molecules featuring the pyrrolidine ring with various functional groups.

    Azepane derivatives: Compounds containing the azepane moiety with different chemical modifications.

Uniqueness

What sets (E)-1-[2-[5-(azepane-1-carbonyl)thiophen-2-yl]pyrrolidin-1-yl]pent-3-en-1-one apart is its unique combination of these three structural elements, which may confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

(E)-1-[2-[5-(azepane-1-carbonyl)thiophen-2-yl]pyrrolidin-1-yl]pent-3-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2S/c1-2-3-10-19(23)22-15-8-9-16(22)17-11-12-18(25-17)20(24)21-13-6-4-5-7-14-21/h2-3,11-12,16H,4-10,13-15H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMRRGNLMZBWAY-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(=O)N1CCCC1C2=CC=C(S2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CC(=O)N1CCCC1C2=CC=C(S2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-1-[2-[5-(azepane-1-carbonyl)thiophen-2-yl]pyrrolidin-1-yl]pent-3-en-1-one

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